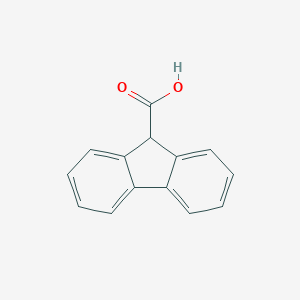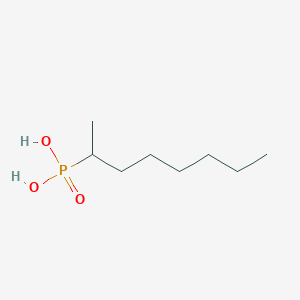
(1-Methylheptyl)phosphonic Acid
Vue d'ensemble
Description
“(1-Methylheptyl)phosphonic Acid” is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers . It has a molecular weight of 194.21 and a molecular formula of C8H19O3P . The IUPAC name for this compound is octan-2-ylphosphonic acid .
Synthesis Analysis
The synthesis of phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis
The molecular structure of “(1-Methylheptyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The hydrolysis of phosphonate by hydro- is one of the chemical reactions involving phosphonic acids .Physical And Chemical Properties Analysis
“(1-Methylheptyl)phosphonic Acid” has a molecular weight of 194.21 and a molecular formula of C8H19O3P . It is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers .Applications De Recherche Scientifique
Separation and Purification Applications : The extractant isoalkyl phosphonic acid(1-methyl)heptyl monoester is effective in separating cobalt from high nickel level sulphate solutions and purifying nickel electrolyte, which is significant for industrial applications (Zhu, 2009).
Surface/Interface Control in Hybrid Materials : Phosphonate coupling molecules are increasingly used for controlling surface and interface properties in hybrid materials, (opto)electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).
Synthesis of Novel Compounds : New compounds like [1-fluoro-1-phosphono-7-(prop-2-enamido)heptyl]phosphonic acid, a novel -fluorinated bisphosphonic acid with a tethered acrylamide monomer, have been synthesized, demonstrating the versatility of phosphonic acids in chemical synthesis (Bala, Kashemirov & McKenna, 2010).
Crystal Growth Inhibition : Organic phosphonates, including (1-Methylheptyl)phosphonic Acid, significantly influence the kinetics of hydroxyapatite crystal growth, acting as effective inhibitors (Ziȩba et al., 1996).
Catalysis : Some phosphonic acids, like Compound 1, are highly efficient catalysts for CO2 cycloaddition reactions and ring-opening reactions with epoxides, showing potential for recycling and sustained activity (Ai et al., 2017).
Antitumor Activity : Alpha-amino phosphonic acid derivatives of vinblastine, which include phosphonate structures, have shown promising antitumor activity both in vitro and in vivo (Lavielle et al., 1991).
Sensor Applications : Phosphate-based self-assembled monolayers on silicon oxide surfaces have demonstrated good molecular order, which enhances their reliability and reproducibility in electrical and biological sensor applications (Dubey et al., 2010).
Safety And Hazards
While specific safety and hazard information for “(1-Methylheptyl)phosphonic Acid” was not found, it’s important to note that phosphonic acids can be corrosive and harmful if swallowed . They can cause severe skin burns and eye damage . Therefore, it’s crucial to handle them with care, using appropriate personal protective equipment.
Orientations Futures
Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have a wide range of applications in various research fields including chemistry, biology, and physics . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The future directions of phosphonic acids research are likely to continue in these areas, with a focus on developing cleaner and more efficient synthesis methods .
Propriétés
IUPAC Name |
octan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLZJVBTGOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylheptyl)phosphonic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



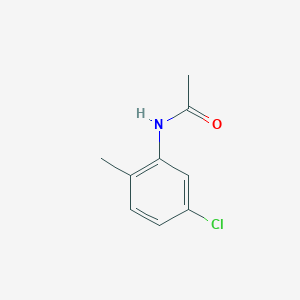
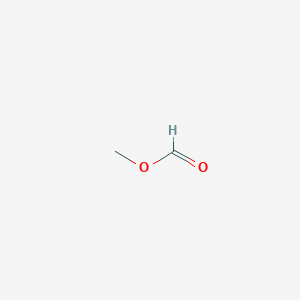
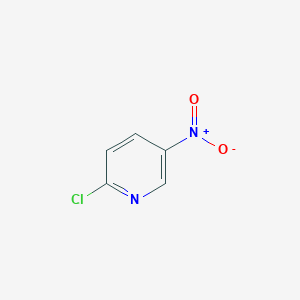
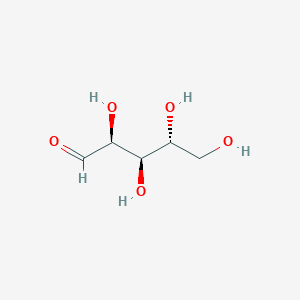
![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
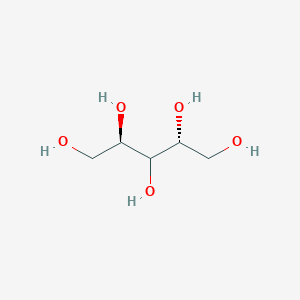

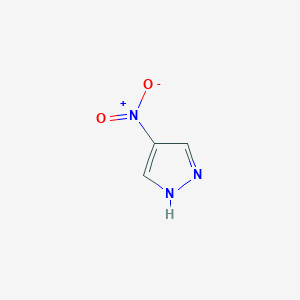
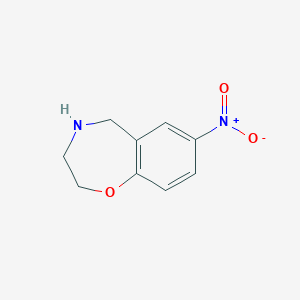
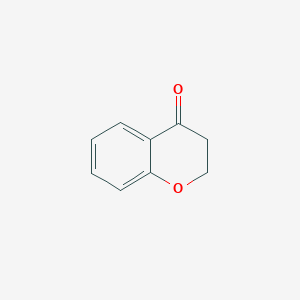
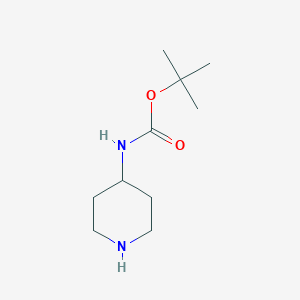
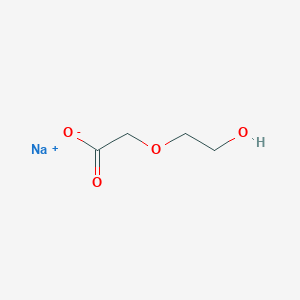
![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
